N1-Acetyl Triethylenetetramine Trihydrochloride

Catalog No.
S14396395
CAS No.
M.F
C8H23Cl3N4O
M. Wt
297.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Acetyl Triethylenetetramine Trihydrochloride

Product Name

N1-Acetyl Triethylenetetramine Trihydrochloride

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride

Molecular Formula

C8H23Cl3N4O

Molecular Weight

297.6 g/mol

InChI

InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H

InChI Key

KZWCSMUYOOFYFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCCNCCN.Cl.Cl.Cl

N1-Acetyl Triethylenetetramine Trihydrochloride is a synthetic compound characterized by its complex molecular structure, which includes multiple nitrogen atoms and a distinctive acetyl group. This compound is often utilized in pharmaceutical and biochemical research due to its unique properties. The chemical formula for N1-Acetyl Triethylenetetramine Trihydrochloride is C8H23Cl3N4O, and it possesses a CAS number of 1429850-43-0. Its trihydrochloride form indicates that it contains three hydrochloride groups, which contribute to its solubility and stability in aqueous solutions .

Typical of amines and acetylated compounds. One significant reaction is the nucleophilic substitution where the amine groups can react with electrophiles, leading to the formation of new compounds. Additionally, the acetyl group can undergo hydrolysis under acidic or basic conditions, regenerating triethylenetetramine and acetic acid. The presence of multiple nitrogen atoms allows for coordination with metal ions, making this compound useful in chelation chemistry .

Research indicates that N1-Acetyl Triethylenetetramine Trihydrochloride exhibits notable biological activities, particularly in the context of chelation therapy. It has been studied for its potential effectiveness in treating conditions related to heavy metal toxicity, such as lead or mercury poisoning. The compound's ability to form stable complexes with metal ions enhances its therapeutic potential. Furthermore, preliminary studies suggest that it may have antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of N1-Acetyl Triethylenetetramine Trihydrochloride typically involves several steps:

  • Formation of Triethylenetetramine: This is achieved through the reaction of ethylene diamine with formaldehyde.
  • Acetylation: The triethylenetetramine is then treated with acetic anhydride or acetyl chloride to introduce the acetyl group at the nitrogen position.
  • Hydrochlorination: Finally, the product is reacted with hydrochloric acid to yield the trihydrochloride salt form.

These methods highlight the compound's synthetic versatility and adaptability for various applications in research and industry .

N1-Acetyl Triethylenetetramine Trihydrochloride has several applications across different fields:

  • Pharmaceuticals: It is primarily used in chelation therapy for detoxifying heavy metals.
  • Analytical Chemistry: The compound serves as a reference material in method development and validation processes.
  • Biochemical Research: It is utilized in studies investigating metal ion interactions and antioxidant activity .

Interaction studies involving N1-Acetyl Triethylenetetramine Trihydrochloride have focused on its binding properties with various metal ions. Research indicates that this compound effectively chelates metals such as copper, lead, and mercury, forming stable complexes that can be excreted from the body. Additionally, studies have explored its interactions with biological macromolecules, revealing potential protective effects against oxidative damage caused by reactive oxygen species .

Several compounds share structural or functional similarities with N1-Acetyl Triethylenetetramine Trihydrochloride. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
TriethylenetetramineA polyamine without acetylationUsed primarily for direct chelation without modification
DeferoxamineA siderophore used for iron chelationSpecifically targets iron ions
D-penicillamineA chelating agent for copperContains a thiol group enhancing reactivity
N,N,N',N'-Tetraethylthiuram disulfideA thiuram derivative with antioxidant propertiesExhibits distinct antioxidant mechanisms

The uniqueness of N1-Acetyl Triethylenetetramine Trihydrochloride lies in its combination of multiple amine functionalities and an acetyl group, which enhances its solubility and biological activity compared to other chelators .

The development of liquid chromatography-tandem mass spectrometry methodologies for N1-Acetyl Triethylenetetramine Trihydrochloride has focused on achieving simultaneous detection with its parent compound triethylenetetramine [3]. Research conducted by Lu et al. established that separation of analytes can be achieved using a cyano column with a mobile phase consisting of fifteen percent acetonitrile, eighty-five percent water (eighteen megaohm resistance), and zero point one percent heptafluorobutyric acid [3] [4].

The mass spectrometry detection parameters have been optimized for simultaneous monitoring at specific mass-to-charge ratio values [3]. Triethylenetetramine exhibits a molecular ion at mass-to-charge ratio 147, while N1-Acetyl Triethylenetetramine demonstrates detection at mass-to-charge ratio 189 [3] [4]. These detection parameters enable precise identification and quantification of both compounds within a single analytical run [3].

Chromatographic Separation Parameters

Advanced liquid chromatography-tandem mass spectrometry protocols have incorporated specific instrumental configurations for optimal separation [5]. The Phenomenex Gemini reversed-phase C18 column (3 micrometers × 50 millimeters × 2 millimeters, 110 Angstrom) protected with a Phenomenex C18 guard column has proven effective for chromatographic resolution [5]. A linear gradient system starting from ninety-eight percent of zero point one percent heptafluorobutyric acid in water and two percent of zero point one percent heptafluorobutyric acid in acetonitrile, progressing to fifty percent of each component over sixteen minutes at 200 microliters per minute, provides optimal separation conditions [5].

The mass spectrometry parameters include ion-spray voltage set at 5.5 kilovolts with nitrogen employed as curtain and nebulizer gas at flow rates of sixteen and fourteen liters per minute respectively [5]. Declustering and focusing potentials are optimized at sixty-five and two hundred volts respectively, while collision gas energy is maintained at twenty-five electron volts for effective fragmentation [5].

Detection Sensitivity and Specificity

The liquid chromatography-tandem mass spectrometry protocols demonstrate exceptional sensitivity for N1-Acetyl Triethylenetetramine Trihydrochloride detection [3]. The method successfully enables measurement in human plasma and urine samples with high specificity [3] [4]. Internal standardization using N1-acetylspermine at mass-to-charge ratio 245 provides reliable quantitative analysis [3] [4].

Recent methodological developments have incorporated stable isotope-labeled compounds for enhanced analytical precision [6]. N1-Acetyl triethylenetetramine-d8 trihydrochloride serves as an internal standard, incorporating deuterium labeling for improved quantitation accuracy during mass spectrometric analysis [6]. This approach significantly reduces matrix effects and enhances method reliability across diverse biological matrices [6].

Optimization of Liquid-Phase Extraction Techniques from Plasma Samples

The optimization of liquid-phase extraction techniques for N1-Acetyl Triethylenetetramine Trihydrochloride from plasma samples requires careful consideration of multiple extraction parameters [7] [8]. Sample preparation methodologies have evolved to address the unique challenges presented by this polar metabolite in complex biological matrices [7].

Protein Precipitation Methods

Plasma sample preparation typically involves protein precipitation using organic solvents [7] [8]. Research has demonstrated that methanol-based extraction systems provide effective protein removal while maintaining analyte recovery [7]. A cold solvent mixture consisting of methanol, water, and chloroform (9:1:1, volume ratio) at minus twenty degrees Celsius has shown optimal performance for plasma extraction [7].

The extraction protocol involves mixing fifty microliters of plasma with five hundred microliters of the cold solvent mixture, followed by vortexing and centrifugation at fifteen thousand gravitational force for ten minutes at four degrees Celsius [7]. The upper phase supernatant is then divided for subsequent analytical procedures [7].

Extraction ParameterOptimal ConditionRecovery Efficiency
Solvent RatioMethanol:Water:Chloroform (9:1:1)85-95%
Temperature-20°CEnhanced stability
Centrifugation Force15,000 × gComplete separation
Extraction Time10 minutesOptimal efficiency

Solid Phase Extraction Optimization

Solid phase extraction methodologies have been developed as alternative approaches for N1-Acetyl Triethylenetetramine Trihydrochloride isolation [9]. Cation exchange resins demonstrate particular effectiveness for retaining the positively charged nitrogen-containing compound [9]. The optimization process involves conditioning the solid phase extraction cartridge, sample loading, washing steps to remove interferents, and final elution of the target analyte [9].

The solid phase extraction process enables concentration of analytes while removing matrix components that could interfere with subsequent analysis [9]. This approach provides enhanced sensitivity by allowing preconcentration of the target compound from larger sample volumes [9]. Additionally, solid phase extraction reduces ion suppression effects commonly encountered in liquid chromatography-tandem mass spectrometry analysis of biological samples [9].

Liquid-Liquid Extraction Approaches

Liquid-liquid extraction techniques have been investigated for N1-Acetyl Triethylenetetramine Trihydrochloride isolation from plasma matrices [10] [11]. These methods utilize partitioning between immiscible liquid phases to achieve analyte separation from biological interferents [10]. Ethyl acetate has demonstrated effectiveness as an extraction solvent, providing recovery rates ranging from sixty to ninety-eight percent depending on optimization conditions [10].

The liquid-liquid extraction process involves pH adjustment of plasma samples to optimize analyte partitioning, followed by addition of organic extraction solvent [10] [11]. Multiple extraction cycles may be employed to maximize recovery efficiency [10]. The organic phase containing the extracted analyte is then concentrated and reconstituted in appropriate mobile phase for analytical determination [10] [11].

Validation Parameters for Sensitivity and Specificity in Pharmacokinetic Studies

Bioanalytical method validation for N1-Acetyl Triethylenetetramine Trihydrochloride requires comprehensive assessment of multiple performance parameters to ensure method suitability for pharmacokinetic applications [12] [13]. Validation studies must demonstrate that analytical methods meet stringent criteria for accuracy, precision, selectivity, sensitivity, and stability [12] [14].

Accuracy and Precision Requirements

Method validation protocols establish accuracy requirements within eighty-five to one hundred fifteen percent of nominal concentrations across the analytical range [12] [14]. Precision assessments include both intra-day and inter-day variability measurements, with coefficient of variation values not exceeding fifteen percent for quality control samples [12] [14]. For lower limit of quantification determinations, precision and accuracy criteria may be relaxed to twenty percent [12] [14].

Validation experiments typically include minimum three independent analytical runs conducted over several days [12]. Each validation run incorporates calibration curves and multiple quality control concentrations analyzed in replicates [12]. The validation design ensures comprehensive assessment of method performance under varied analytical conditions [12].

Validation ParameterAcceptance CriteriaN1-Acetyl Triethylenetetramine Performance
Accuracy85-115% of nominal96.0-109.6%
Precision (CV)≤15%≤13.9%
Matrix Effect85-115%92.2-103.8%
RecoveryNo specific requirement98.5-106.8%
LLOQSignal-to-noise ≥50.5 ng/mL achievable

Selectivity and Specificity Assessment

Selectivity validation requires demonstration that analytical methods can distinguish N1-Acetyl Triethylenetetramine Trihydrochloride from endogenous plasma components and potential interferents [12] [14]. Testing involves analysis of blank plasma samples from multiple sources, including normal, lipemic, and hemolyzed samples [12]. The method must demonstrate absence of interfering peaks at retention times corresponding to the target analyte and internal standard [12].

Specificity assessments include evaluation of potential cross-reactivity with structurally related compounds [12]. For N1-Acetyl Triethylenetetramine Trihydrochloride, this includes testing against the parent compound triethylenetetramine and other polyamine metabolites [5]. Mass spectrometry techniques provide enhanced specificity through characteristic fragmentation patterns and accurate mass measurements [5].

Sensitivity and Lower Limit of Quantification

Sensitivity determinations establish the lower limit of quantification for N1-Acetyl Triethylenetetramine Trihydrochloride in biological matrices [12] [14]. The lower limit of quantification represents the lowest concentration that can be measured with acceptable accuracy and precision [12]. Signal-to-noise ratios of at least five-to-one are typically required for reliable quantification [12].

Advanced liquid chromatography-tandem mass spectrometry methodologies have achieved lower limit of quantification values in the nanogram per milliliter range for N1-Acetyl Triethylenetetramine Trihydrochloride [15] [11]. These sensitivity levels are adequate for pharmacokinetic studies where metabolite concentrations may be substantially lower than parent drug levels [15].

Stability Validation

Stability validation encompasses assessment of N1-Acetyl Triethylenetetramine Trihydrochloride stability under various storage and processing conditions [12] [5]. Critical stability parameters include freeze-thaw stability, bench-top stability, autosampler stability, and long-term storage stability [12].

Research has revealed that N1-Acetyl Triethylenetetramine Trihydrochloride undergoes intramolecular acetyl group migration under acidic conditions [5]. This chemical rearrangement from the N1 position to the N3 position occurs in acidified high-performance liquid chromatography sample matrices [5]. Understanding this stability characteristic is crucial for method development and sample handling protocols [5].

The acetyl migration process has been confirmed through nuclear magnetic resonance spectroscopy and liquid chromatography-tandem mass spectrometry analysis [5]. Fresh standard samples must be prepared before analysis, and neutralization procedures may be required to prevent degradation during sample processing [5]. These stability considerations directly impact method validation requirements and analytical protocols for pharmacokinetic studies [5].

Matrix Effect Evaluation

Matrix effect assessment determines the influence of biological matrix components on analyte quantification [12] [16]. For N1-Acetyl Triethylenetetramine Trihydrochloride, matrix effects are evaluated by comparing analyte responses in biological matrix versus pure solvent [16]. Matrix factors should demonstrate precision not exceeding fifteen percent across multiple matrix sources [16].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

7

Exact Mass

296.093744 g/mol

Monoisotopic Mass

296.093744 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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